Ethene, homopolymer, oxidized

説明

Ethene, homopolymer, oxidized is a non-ionic linear polymer with water solubility and thermoplasticity . It has properties such as flocculation, thickening, sustained release, lubrication, dispersion, retention, and water retention, and is non-toxic and non-irritating .

Synthesis Analysis

The synthesis of functional polyolefins, like Ethene, homopolymer, oxidized, involves the polymerization of ethene. This process involves many different pathways, each with its own advantages and drawbacks . The synthesis of these materials involves building up a polymer chain from ethene and functionalized polar vinyl monomers .Molecular Structure Analysis

In an ethene molecule, the two pairs of electrons which make up the double bond aren’t the same. One pair is held securely on the line between the two carbon nuclei in a bond called a sigma bond. The other pair is more loosely held in an orbital above and below the plane of the molecule known as a π bond .Chemical Reactions Analysis

The reaction of ethene with oxygen to form an organic peroxide is a key step in the formation of Ethene, homopolymer, oxidized . Organic peroxides are very reactive molecules containing oxygen-oxygen single bonds which are quite weak and which break easily to give free radicals .Physical And Chemical Properties Analysis

Ethene, homopolymer, oxidized is a solid substance . It is characterized by a repetitive arrangement of the complete uniformity of monomer units in the construction of the polymer chain .科学的研究の応用

Charge Carriers in Conducting Polymers

A study by Volkov et al. (2017) focused on a water-soluble, self-doped sodium salt of bis[3,4‐ethylenedioxythiophene]3thiophene butyric acid (ETE‐S). This research highlighted the nature of charge carriers in these conducting polymers, especially during transitions from reduced to oxidized states, which is essential for understanding their electrical properties (Volkov et al., 2017).

Catalytic Oxidation on Palladium

Unterberger et al. (2005) examined the catalytic oxidation of ethene on oxidized polycrystalline palladium. This study provides insights into the influence of the oxidation state of palladium surfaces on chemical reactions, critical for industrial applications like catalyst design (Unterberger et al., 2005).

Ethene Epoxidation in Microchannel Reactors

Research by Kursawe and Hönicke (2001) explored the partial oxidation of ethene to ethene oxide in microchannel reactors. This study is significant for understanding the selective oxidation processes in confined spaces, which can have practical applications in microreactor design (Kursawe & Hönicke, 2001).

Gold Catalysts for Hydrocarbon Oxidation

Hughes et al. (2005) demonstrated that nanocrystalline gold catalysts could be used for the oxidation of alkenes using air, with high selectivity. This discovery extends the applications of gold nanocrystals in catalysis, particularly in more environmentally friendly oxidation processes (Hughes et al., 2005).

Oxidative Dehydrogenation of Ethane

Najari et al. (2021) reviewed the oxidative dehydrogenation (ODH) of ethane as an alternative route to producing ethene. This research is crucial for developing more energy-efficient and environmentally friendly methods for ethene production (Najari et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

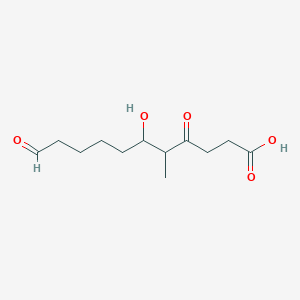

6-hydroxy-5-methyl-4,11-dioxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-9(11(15)6-7-12(16)17)10(14)5-3-2-4-8-13/h8-10,14H,2-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUZXOSWBOBCJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCC=O)O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

6-Hydroxy-5-methyl-4,11-dioxoundecanoic acid | |

CAS RN |

68441-17-8 | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethene, homopolymer, oxidized | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyethylene, oxidized | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032472 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)